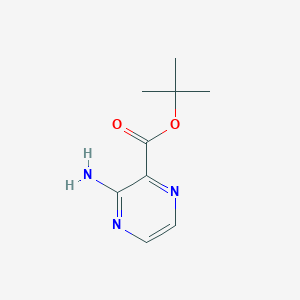

Tert-butyl 3-aminopyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

tert-butyl 3-aminopyrazine-2-carboxylate |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-7(10)12-5-4-11-6/h4-5H,1-3H3,(H2,10,12) |

InChI Key |

NWNGZMFRPOFODF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CN=C1N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Molecular Characterization of Tert-butyl 3-aminopyrazine-2-carboxylate

Executive Summary

As of 2026, functionalized pyrazine scaffolds remain a cornerstone in the development of ATP-competitive kinase inhibitors, particularly targeting ATR, mTOR, and CHK1. Among these building blocks, tert-butyl 3-aminopyrazine-2-carboxylate (CAS: 1259480-21-1) stands out as a highly versatile pharmacophore precursor.

For drug development professionals and synthetic chemists, understanding the precise molecular weight and physicochemical parameters of this compound is critical. Its molecular weight of 195.22 g/mol strategically positions it as an ideal starting material for Fragment-Based Drug Discovery (FBDD), leaving an ample mass budget (~300 Da) to elaborate the molecule without violating Lipinski’s Rule of Five. This whitepaper provides an authoritative guide on the molecular properties, structural rationale, and self-validating analytical workflows associated with this vital chemical building block.

Molecular Weight and Physicochemical Properties

Accurate mass calculations dictate the success of both bulk stoichiometry in the reactor and trace-level identification in the mass spectrometer. The average molecular weight (195.22 g/mol ) accounts for natural isotopic abundance and is used for synthetic molar calculations. Conversely, the monoisotopic exact mass (195.1008 Da) is the critical value required for High-Resolution Mass Spectrometry (HRMS) validation.

According to authoritative chemical databases such as [1] and [2], the quantitative specifications of the compound are summarized below:

| Parameter | Value |

| Chemical Name | tert-Butyl 3-aminopyrazine-2-carboxylate |

| CAS Registry Number | 1259480-21-1 |

| Molecular Formula | C₉H₁₃N₃O₂ |

| Average Molecular Weight | 195.22 g/mol |

| Monoisotopic Exact Mass | 195.1008 Da |

| SMILES String | O=C(C1=NC=CN=C1N)OC(C)(C)C |

| Topological Polar Surface Area (TPSA) | 78.1 Ų |

| Calculated LogP | 1.014 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Structural Rationale in Medicinal Chemistry

The selection of tert-butyl 3-aminopyrazine-2-carboxylate is rarely accidental; it is driven by precise structural causality.

-

Kinase Hinge Anchoring: The pyrazine core provides a low-electron-density aromatic system that resists oxidative metabolism better than standard pyridines. The adjacent 3-amino group acts as an obligate hydrogen bond donor, typically interacting with the backbone carbonyl of the kinase hinge region.

-

Orthogonal Protection: The tert-butyl ester is not merely a lipophilic modifier; it is a strategic protecting group. It shields the highly reactive carboxylic acid from unwanted cross-reactivity during downstream Suzuki-Miyaura or Buchwald-Hartwig couplings. Because tert-butyl esters are highly resistant to basic hydrolysis (saponification) and nucleophilic attack, they allow chemists to manipulate other parts of the molecule orthogonally.

Structural rationale for tert-butyl 3-aminopyrazine-2-carboxylate in kinase inhibitor design.

Analytical Workflow: Molecular Weight Validation via LC-HRMS

To verify the integrity and molecular weight of synthesized or procured batches, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. This protocol is designed as a self-validating system , ensuring that false negatives caused by ionization artifacts are immediately identified.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a mixture of 50% Water / 50% Methanol containing 0.1% Formic Acid (v/v).

-

Causality: Formic acid acts as a proton source. The basic pyrazine nitrogens readily accept a proton, ensuring robust ionization in positive electrospray mode (ESI+).

-

-

Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality: With a LogP of 1.014, the compound possesses moderate lipophilicity. The C18 stationary phase will retain the compound sufficiently to separate it from highly polar salts or degradation products that elute in the void volume.

-

-

Mass Analysis (ESI+): Scan using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in positive mode.

-

Data Processing & Self-Validation:

-

Extract the exact mass for the protonated molecular ion [M+H]⁺ at m/z 196.1081 .

-

Self-Validation Check: Tert-butyl esters are notoriously prone to in-source fragmentation during ESI. If the m/z 196 peak is weak or absent, immediately check for a peak at m/z 140.045 . This represents the[M+H-56]⁺ ion, corresponding to the loss of isobutylene (C₄H₈, 56 Da) to form the free carboxylic acid. If m/z 140 dominates, lower the declustering potential or cone voltage to preserve the intact molecular ion.

-

Self-validating LC-HRMS workflow for molecular weight verification.

Synthetic Utility: Orthogonal Deprotection Protocol

Once the pyrazine scaffold has been successfully integrated into a larger pharmacophore, the tert-butyl ester must be cleaved to yield the biologically active carboxylic acid (or to allow for subsequent amide coupling).

Step-by-Step Methodology

-

Reaction Setup: Dissolve the tert-butyl 3-aminopyrazine-2-carboxylate derivative in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Acidic Cleavage: Slowly add an equal volume of Trifluoroacetic acid (TFA) at 0 °C. Stir the mixture and allow it to warm to room temperature over 2 hours.

-

Causality: The tert-butyl group is cleaved via an Sₙ1-like mechanism. The strongly acidic environment protonates the ester oxygen, leading to the departure of a highly stable tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, driving the reaction to completion according to Le Chatelier's principle.

-

-

Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The starting material (MW 195.22) will migrate rapidly up the plate in a standard EtOAc/Hexane system. The successful formation of the free acid (MW 139.11) will be indicated by a new spot that remains at the baseline due to its high polarity and zwitterionic nature.

References

An In-depth Technical Guide to the Physical Properties of Tert-butyl 3-aminopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-aminopyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazine core is a key structural motif in numerous biologically active molecules, and the presence of the amino and tert-butyl ester functionalities provides versatile handles for synthetic modifications. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the known and predicted physical properties of tert-butyl 3-aminopyrazine-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from closely related analogs to provide a well-rounded and practical understanding for researchers.

Molecular Structure and Key Identifiers

The foundational information for any chemical compound lies in its structure and unique identifiers.

Molecular Structure:

Caption: Molecular structure of tert-butyl 3-aminopyrazine-2-carboxylate.

| Identifier | Value | Source |

| CAS Number | 1259480-21-1 | [1] |

| Molecular Formula | C₉H₁₃N₃O₂ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

Physicochemical Properties

| Property | Value | Notes | Source |

| Melting Point | Not available | Data for the isomeric tert-butyl 5-aminopyrazine-2-carboxylate is 191-196 °C. | [2] |

| Boiling Point | Not available | ||

| Appearance | Likely a solid | Based on related aminopyrazine carboxylates. | |

| Solubility | Not explicitly defined | Expected to be soluble in common organic solvents like DMSO, methanol, and ethyl acetate. | |

| Topological Polar Surface Area (TPSA) | 78.1 Ų | Computationally predicted. | [1] |

| LogP | 1.0141 | Computationally predicted. | [1] |

| Hydrogen Bond Donors | 1 | Computationally predicted. | [1] |

| Hydrogen Bond Acceptors | 5 | Computationally predicted. | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. While specific spectra for tert-butyl 3-aminopyrazine-2-carboxylate are not widely published, the expected spectral characteristics can be inferred from its structural analogs, primarily methyl 3-aminopyrazine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Pyrazine Ring Protons: Two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), each integrating to 1H. These would likely appear as doublets due to coupling with each other. For related 3-aminopyrazine-2-carboxamides, these protons appear at δ 7.76–8.30 ppm.[3]

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. In related compounds, this signal appears around δ 7.49–7.62 ppm in DMSO-d₆.[3]

-

Tert-butyl Protons (-C(CH₃)₃): A sharp singlet in the upfield region (typically δ 1.4-1.6 ppm), integrating to 9H.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm. For related 3-aminopyrazine-2-carboxamides, the amidic carbon appears at 163.35–166.64 ppm.[3]

-

Pyrazine Ring Carbons: Four distinct signals in the aromatic region (typically δ 120-160 ppm).

-

Tert-butyl Quaternary Carbon (-C(CH₃)₃): A signal around δ 80-85 ppm.

-

Tert-butyl Methyl Carbons (-C(CH₃)₃): A signal around δ 28 ppm.

Infrared (IR) Spectroscopy

Expected IR Spectral Features:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine. For methyl 3-aminopyrazine-2-carboxylate, the asymmetrical stretching vibration is observed at 3448 cm⁻¹.[4]

-

C=O Stretching: A strong absorption band in the region of 1700-1730 cm⁻¹ characteristic of an ester carbonyl group.

-

C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹. For methyl 3-aminopyrazine-2-carboxylate, aromatic C-H stretching modes are predicted at 3193 and 3068 cm⁻¹.[4]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are crucial for reproducible and reliable results.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Solubility Assessment

Understanding the solubility of a compound is essential for its use in various applications.

Protocol:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).

-

Procedure: To a small, known amount of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation at a constant temperature (typically room temperature).

-

Observation: The solubility can be qualitatively described as:

-

Freely soluble: If a clear solution is obtained with a small amount of solvent.

-

Soluble: If a clear solution is obtained upon the addition of a moderate amount of solvent.

-

Sparingly soluble: If a significant amount of solvent is required to dissolve the compound.

-

Insoluble: If the compound does not dissolve even with a large volume of solvent.

-

-

Quantitative Determination (Optional): For more precise measurements, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC after calibration.

Experimental Workflow for Physical Property Determination:

Caption: A generalized workflow for the determination of physical properties.

Synthesis Outline

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

General Procedure:

-

Reaction Setup: 3-Aminopyrazine-2-carboxylic acid would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Reagent Addition: Tert-butanol and an esterification agent would be added. Common methods for tert-butyl ester formation include the use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of DMAP, or reaction with isobutylene in the presence of a strong acid catalyst.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture would be quenched, and the product extracted with an organic solvent. The crude product would then be purified by column chromatography on silica gel.

Safety and Handling

Specific safety data for tert-butyl 3-aminopyrazine-2-carboxylate is not available. Therefore, it is prudent to handle this compound with the same precautions as for other potentially hazardous laboratory chemicals and to refer to the safety data for structurally similar compounds. Safety data for related aminopyrazine derivatives suggest that they may cause skin and eye irritation.[5][6]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage condition is sealed in dry, at 2-8°C.[1]

Conclusion

This technical guide has compiled the available physical and chemical data for tert-butyl 3-aminopyrazine-2-carboxylate. While there are gaps in the experimental data for this specific molecule, by referencing closely related analogs, a useful and practical profile can be established for researchers. The provided information on its structure, physicochemical properties, expected spectroscopic signatures, a plausible synthetic approach, and handling precautions will aid scientists and drug development professionals in their work with this important heterocyclic compound. Further experimental characterization of this molecule is encouraged to fill the existing data gaps.

References

-

The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (URL: [Link])

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (URL: [Link])

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (URL: [Link])

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. tert-butyl 5-aminopyrazine-2-carboxylate | 710322-34-2 [sigmaaldrich.com]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanoient.org [nanoient.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Comprehensive Solubility and Application Profiling of Tert-butyl 3-aminopyrazine-2-carboxylate

Abstract: This technical whitepaper provides an in-depth analysis of the physicochemical properties, solubility profiles, and handling protocols for tert-butyl 3-aminopyrazine-2-carboxylate (CAS: 1259480-21-1). Designed for medicinal chemists and drug development professionals, this guide synthesizes structural causality with field-proven experimental workflows to ensure high-fidelity data in fragment-based drug discovery (FBDD) and synthetic applications.

Chemical Profiling & Mechanistic Grounding

Tert-butyl 3-aminopyrazine-2-carboxylate is a highly versatile heterocyclic building block. The electron-deficient pyrazine ring imparts distinct pharmacokinetic properties, while the tert-butyl ester serves a dual purpose: it significantly increases the molecule's lipophilicity and acts as a robust, sterically hindered protecting group during orthogonal synthetic strategies.

Key Physicochemical Metrics:

-

CAS Number: 1259480-21-1[1]

-

Molecular Formula: C9H13N3O2[2]

-

Molecular Weight: 195.22 g/mol [1]

-

LogP (Predicted): 1.0141[2]

-

Topological Polar Surface Area (TPSA): 78.1 Ų[2]

-

Hydrogen Bond Donors: 1[2]

-

Hydrogen Bond Acceptors: 5[2]

Mechanistic Implications: The causality behind the compound's solubility behavior lies in the juxtaposition of its functional groups. A TPSA of 78.1 Ų combined with a LogP of ~1.01 indicates moderate passive membrane permeability[2]. However, the crystalline lattice is stabilized by intermolecular hydrogen bonding between the primary amine (donor) and the pyrazine nitrogens (acceptors). Consequently, aqueous solubility is highly dependent on the solvent's ability to disrupt these hydrogen bonds while simultaneously accommodating the bulky, hydrophobic tert-butyl moiety.

Operational Solubility Matrix

Accurate solubility data is the cornerstone of reliable high-throughput screening (HTS) and formulation design. Due to the lipophilic ester, the compound exhibits preferential solubility in polar aprotic solvents over aqueous buffers.

Table 1: Operational Solubility Profile

| Solvent System | Estimated Solubility | Mechanistic Rationale & Operational Recommendations |

| DMSO (Anhydrous) | ≥ 50.0 mg/mL | Optimal. DMSO's amphiphilic nature efficiently solvates both the polar pyrazine core and the lipophilic ester. Ideal for master stock solutions. |

| DMF | ≥ 30.0 mg/mL | Excellent. A strong alternative to DMSO for synthetic reactions requiring polar aprotic conditions. |

| Ethanol (100%) | ~ 5.0 - 10.0 mg/mL | Moderate. Protic nature disrupts amine hydrogen bonding, but the hydrophobic ester limits absolute solubility. Sonication recommended. |

| Water (pH 7.4) | < 0.1 mg/mL | Poor. The hydrophobic tert-butyl group dominates at physiological pH. Cosolvents (e.g., 5% DMSO) are required for biological assays. |

| Water (pH 2.0) | ~ 1.0 - 2.0 mg/mL | Enhanced. Protonation of the pyrazine ring (pKa ~0.6-1.5) generates a charged species, significantly improving aqueous solvation. |

Self-Validating Experimental Protocols

To ensure data integrity, laboratory workflows must be designed as self-validating systems. The following protocols incorporate built-in quality control steps to prevent artifacts caused by degradation or supersaturation.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the absolute thermodynamic solubility limit, avoiding the false highs often seen in kinetic solubility assays.

-

Solid Dispensing: Weigh 2.0 mg of tert-butyl 3-aminopyrazine-2-carboxylate[1] into a 1.5 mL amber glass vial.

-

Causality: Amber glass prevents potential UV-induced photo-degradation of the pyrazine ring during the extended incubation period.

-

-

Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4).

-

Equilibration: Incubate the suspension on an orbital shaker at 300 rpm for 48 hours at 25°C.

-

Causality: A 48-hour window provides the necessary activation energy to transition from a kinetic supersaturated state to true thermodynamic equilibrium.

-

-

Phase Separation & Self-Validation: Centrifuge the sample at 15,000 × g for 15 minutes.

-

Self-Validation Step: Extract an aliquot of the supernatant and perform an LC-MS scan before quantification. This verifies that the tert-butyl ester has not hydrolyzed to 3-aminopyrazine-2-carboxylic acid during the 48-hour aqueous exposure.

-

-

Quantification: Construct a calibration curve using a DMSO stock and quantify the supernatant concentration via HPLC-UV at the compound's λmax.

Thermodynamic solubility assessment workflow via shake-flask method.

Protocol B: Preparation of 10 mM in vitro Stock Solutions

-

Calculation: To prepare a 10 mM stock, dissolve 19.52 mg of the compound (MW: 195.22)[2] in 10.0 mL of anhydrous DMSO.

-

Dissolution: Vortex for 60 seconds. If particulate matter persists, sonicate in a water bath at 25°C for 5 minutes.

-

Causality: Sonication provides the mechanical energy needed to disrupt the crystalline lattice without the thermal degradation risks associated with direct heating.

-

-

Storage: Aliquot into 100 µL volumes and store at -20°C in a desiccator.

-

Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce atmospheric moisture and promote premature ester hydrolysis.

-

Synthetic Utility & Downstream Workflows

In medicinal chemistry, tert-butyl 3-aminopyrazine-2-carboxylate is rarely the final active pharmaceutical ingredient (API). It is typically subjected to orthogonal functionalization. The tert-butyl group is specifically chosen because it is stable to basic conditions and nucleophiles, but can be cleanly cleaved under acidic conditions (e.g., Trifluoroacetic acid).

Primary synthetic pathways utilizing tert-butyl 3-aminopyrazine-2-carboxylate.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Profiling of Tert-butyl 3-aminopyrazine-2-carboxylate

Executive Summary

In the landscape of modern drug discovery, functionalized pyrazines serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and anti-infective agents. Tert-butyl 3-aminopyrazine-2-carboxylate (CAS: 1259480-21-1) is a critical building block in this domain. The tert-butyl ester acts as a robust, sterically hindered protecting group that survives cross-coupling conditions while being cleanly cleavable under acidic conditions.

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a rigorous, mechanistically grounded framework for the spectroscopic characterization of this compound. Moving beyond mere data reporting, this whitepaper elucidates the causality behind the spectral signatures and establishes self-validating analytical protocols to ensure absolute data integrity.

Physicochemical & Structural Profiling

Before initiating spectroscopic analysis, it is imperative to establish the fundamental physicochemical parameters of the target analyte. The structural features—specifically the electron-deficient pyrazine ring and the competing resonance effects of the amino and ester groups—dictate its behavior in all analytical modalities.

| Parameter | Value | Mechanistic Implication |

| Chemical Name | Tert-butyl 3-aminopyrazine-2-carboxylate | Core scaffold for medicinal chemistry libraries. |

| CAS Registry Number | 1259480-21-1 | Unique identifier for procurement and database cross-referencing. |

| Molecular Formula | C₉H₁₃N₃O₂ | Requires exact mass of 195.1008 Da for high-resolution MS. |

| Molecular Weight | 195.22 g/mol | Determines stoichiometric calculations for synthesis. |

| SMILES String | O=C(C1=NC=CN=C1N)OC(C)(C)C | Encodes the 2,3-disubstitution pattern critical for NMR coupling. |

| LogP (Predicted) | ~1.01 | Indicates moderate lipophilicity; dictates reverse-phase LC retention. |

Spectroscopic Signatures & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 3-aminopyrazine-2-carboxylates are defined by the push-pull electronic nature of the pyrazine ring. According to foundational studies on , the pyrazine protons (H-5 and H-6) exhibit distinct chemical shifts driven by their relative positions to the substituents.

Table 2: ¹H and ¹³C NMR Assignments (500 MHz / 125 MHz, DMSO-d₆)

| Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |

| 8.22 | Doublet (J = 2.2 Hz) | 1H | Pyrazine H-5 | Highly deshielded due to the electron-withdrawing (-M) effect of the para-ester group and proximity to N-4. |

| 7.85 | Doublet (J = 2.2 Hz) | 1H | Pyrazine H-6 | Less deshielded than H-5 due to the electron-donating (+M) resonance from the para-amino group at C-3. |

| 7.30 | Broad Singlet | 2H | -NH₂ | Broadened by the quadrupolar relaxation of the nitrogen nucleus (¹⁴N) and intermediate chemical exchange rates. |

| 1.55 | Singlet | 9H | Tert-butyl (CH₃)₃ | Highly shielded aliphatic protons; equivalent due to rapid free rotation of the tert-butyl group. |

| 165.5 | Singlet (¹³C) | - | Ester C=O | Shifted slightly upfield compared to aliphatic esters due to conjugation with the aromatic pyrazine system. |

| 156.0 | Singlet (¹³C) | - | Pyrazine C-3 | Deshielded by the directly attached electronegative nitrogen of the amino group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The primary amine at C-3 yields two distinct N-H stretching bands (symmetric and asymmetric) in the 3300–3450 cm⁻¹ region. The ester carbonyl (C=O) stretch appears at ~1695 cm⁻¹ . Causality: Standard aliphatic esters absorb at ~1735 cm⁻¹. The shift to a lower wavenumber (~1695 cm⁻¹) is a direct consequence of the ester's conjugation with the aromatic pyrazine ring, which increases the single-bond character of the C=O bond, thereby lowering its vibrational force constant.

Mass Spectrometry (LC-MS/ESI+)

In positive Electrospray Ionization (ESI+), the compound readily protonates at the basic pyrazine nitrogens, yielding an intense [M+H]⁺ ion at m/z 196.1 . Causality: The hallmark of a tert-butyl ester in tandem mass spectrometry (MS/MS) is the facile loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type cyclic rearrangement. This yields a highly stable fragment at m/z 140.1 , corresponding to the protonated 3-aminopyrazine-2-carboxylic acid. Further dehydration (-18 Da) yields an acylium ion at m/z 122.1 .

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks that instantly verify the integrity of the experiment.

Protocol A: Microwave-Assisted Esterification

Reference standard adapted from .

-

Reagent Charging: In a heavy-walled microwave vial, suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous tert-butanol (10 volumes).

-

Catalysis: Add concentrated H₂SO₄ (0.5 eq) dropwise at 0 °C. Causality: The acid protonates the carboxylic acid, increasing its electrophilicity to overcome the poor nucleophilicity of the sterically hindered tert-butanol.

-

Microwave Irradiation: Seal the vial and irradiate at 110 °C for 45 minutes.

-

Self-Validation Check: Monitor by TLC (Hexane/EtOAc 1:1). The disappearance of the baseline-retained carboxylic acid and the emergence of a high-Rf UV-active spot confirms conversion.

Protocol B: NMR Sample Preparation & Acquisition

-

Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding, preventing the -NH₂ protons from exchanging too rapidly and broadening into the baseline.

-

Referencing: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS).

-

Self-Validation Check: Before integrating the analyte peaks, verify that the residual DMSO pentet is perfectly centered at 2.50 ppm and the water peak is visible at ~3.33 ppm. If these peaks are broad or shifted, the magnetic field is poorly shimmed, and the acquisition must be aborted and restarted.

Protocol C: LC-MS/ESI+ Analytical Method

-

Chromatography: Inject 1 µL of a 10 µg/mL sample onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: Formic acid acts as an ionization enhancer, providing the protons necessary to generate the[M+H]⁺ species in the ESI source.

-

Self-Validation Check: A blank injection (mobile phase only) MUST precede the sample. The baseline must be flat at the expected retention time to rule out column carryover. The presence of a sodium adduct [M+Na]⁺ at m/z 218.1 alongside the m/z 196.1 peak serves as internal confirmation of the molecular weight.

Mechanistic Workflows

The following diagrams illustrate the logical flow of the synthesis/analysis pipeline and the mechanistic fragmentation of the compound in the mass spectrometer.

Figure 1: Synthesis and spectroscopic characterization workflow for the target compound.

Figure 2: ESI+ mass spectrometry fragmentation pathway of the tert-butyl ester.

References

-

Doležal M, Vobicková J, Servusová B, Paterová P. (2013). Aminopyrazinoic Acid Esters as Potential Antimycobacterial Drugs. Ceska Slov Farm. Available at:[Link][1]

-

Bouz G, Semelková L, Janďourek O, Konečná K, Paterová P, Navrátilová L, Kubíček V, Kuneš J, Doležal M, Zitko J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at:[Link][2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72669, Methyl 3-aminopyrazine-2-carboxylate. PubChem. Available at:[Link][3]

Sources

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Aminopyrazine Carboxylate Derivatives

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a cornerstone in the design of a multitude of therapeutic agents.[1] Pyrazine derivatives are integral to a wide range of clinically approved drugs, including anticancer agents like Bortezomib, antitubercular drugs such as Pyrazinamide, and antivirals like Favipiravir.[2] Among the various classes of pyrazine derivatives, aminopyrazine carboxylates and their amide counterparts have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. These compounds often feature amine and amide groups that are crucial for establishing key interactions with biological targets.

This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of aminopyrazine carboxylate derivatives. We will delve into their roles as antimicrobial and anticancer agents, with a focus on their mechanisms of action and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutics.

Core Synthetic Strategies

The biological evaluation of aminopyrazine carboxylate derivatives is underpinned by robust and flexible synthetic methodologies. The primary starting material for many of these compounds is 3-aminopyrazine-2-carboxylic acid. Two predominant strategies are employed to convert this acid into a diverse library of N-substituted amides, which are frequently the final active compounds.[3][4]

Procedure A: Two-Step Esterification and Aminolysis

This classical approach involves two distinct steps. First, the carboxylic acid is converted to its corresponding methyl ester via a Fischer esterification, typically using methanol and a strong acid catalyst like H₂SO₄.[3][5] The resulting methyl 3-aminopyrazine-2-carboxylate is then subjected to aminolysis with a desired primary or secondary amine. This second step can be efficiently driven to completion using microwave irradiation, which often accelerates the reaction time.[3]

Procedure B: One-Pot Amide Coupling

A more direct route involves the use of a coupling agent to activate the carboxylic acid in a one-pot synthesis. 1,1'-Carbonyldiimidazole (CDI) in an anhydrous solvent like dimethyl sulfoxide (DMSO) is a commonly used reagent for this purpose.[3][6] CDI activates the carboxylate group, forming a highly reactive acyl-imidazole intermediate. Subsequent addition of the desired amine leads to the formation of the target amide.[3] This method avoids the isolation of the ester intermediate, offering a more streamlined workflow.

Caption: Key synthetic routes to N-substituted 3-aminopyrazine-2-carboxamides.

Antimicrobial Activity: A Broad Spectrum of Action

Aminopyrazine carboxylate derivatives have demonstrated significant potential as anti-infective agents, exhibiting activity against mycobacteria, bacteria, and fungi.

Antitubercular Activity

The prototypical drug in this class is Pyrazinamide (PZA), a first-line agent against Mycobacterium tuberculosis (Mtb).[3][7] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[3][8] POA disrupts membrane potential and transport, and more recent evidence suggests it also inhibits fatty acid synthase I (FAS-I), interfering with the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][8]

Caption: Mechanism of action for the antitubercular prodrug Pyrazinamide (PZA).

Building on the PZA scaffold, numerous derivatives have been synthesized and evaluated. Structure-activity relationship (SAR) studies have revealed key insights:

-

Amide Substitution: The nature of the substituent on the amide nitrogen is critical. N-phenyl and N-alkyl derivatives often show good activity.[3][5] For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a potent compound against Mtb H37Rv.[3][5]

-

Lipophilicity: In series of N-alkyl derivatives, antimycobacterial activity often increases with the length of the carbon side chain, suggesting that increased lipophilicity enhances cell penetration.[3][5]

-

C-3 Acylation: Acylation of the 3-amino group can also lead to potent inhibitors. Derivatives of 3-(benzamido)pyrazine-2-carboxamide, designed as adenosine-mimicking compounds, have shown high activity against Mtb, including multidrug-resistant strains, by likely targeting prolyl-tRNA synthetase (ProRS).[9]

Table 1: Selected Aminopyrazine Carboxamide Derivatives with Antimycobacterial Activity

| Compound | Substituent (R) | Target Organism | MIC (µg/mL) | Reference |

| 17 | 2,4-dimethoxyphenyl | M. tuberculosis H37Rv | 12.5 | [3][5] |

| 12 | n-Octyl (C₈H₁₇) | M. kansasii | 62.5 | [3] |

| 4 | 4-methylbenzoyl (on 3-amino) | M. tuberculosis H37Ra | 1.95-3.91 | [9] |

| 18 | 4-bromobenzoyl (on 3-amino) | M. tuberculosis H37Ra | 1.95 | [9] |

| 8 | 4-methylbenzyl (on 3-amino) | M. tuberculosis H37Rv | 6 µM | [7] |

General Antibacterial and Antifungal Activity

Beyond mycobacteria, these derivatives show a range of antibacterial and antifungal activities. Activity is often observed against clinically important strains like Staphylococcus aureus, Enterococcus faecalis, and Candida albicans.[3][7] SAR studies indicate that N-phenyl and long-chain N-alkyl derivatives tend to be more active, while N-benzyl derivatives are often less effective against common bacteria.[3][5] Antifungal activity appears to be a more general property, observed across various structural subtypes.[3][5]

Anticancer and Kinase Inhibitory Activity

A significant area of investigation for aminopyrazine carboxylate derivatives is their application as anticancer agents, primarily through the inhibition of protein kinases.[6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The aminopyrazine scaffold is an excellent "hinge-binder," capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, thus blocking their activity.[1][10]

Caption: General mechanism of kinase inhibition by aminopyrazine derivatives.

Specific Kinase Targets

-

Fibroblast Growth Factor Receptors (FGFRs): By acting as a scaffold mimic of the pyrimidine core of known inhibitors like BGJ398, 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent pan-FGFR inhibitors, blocking downstream signaling and exhibiting potent antitumor activity.[2]

-

Activin Receptor-Like Kinase-2 (ALK2): Novel 2-aminopyrazine-3-carboxamides have been discovered as highly potent and selective inhibitors of ALK2, a receptor implicated in the rare genetic disease fibrodysplasia ossificans progressiva (FOP).[11]

-

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): Aminopyrazine derivatives have been designed as inhibitors of MK-2, a kinase involved in inflammatory responses. These compounds were effective at suppressing TNFα production in cell-based assays.[12]

-

Tyrosine Kinases (TKs): Various aminopyrazine carboxamides have shown inhibitory activity against a panel of tyrosine kinases, including AXL, TRKA, and JAK3.[6] For example, 3-amino-N-phenylpyrazine-2-carboxamide demonstrated significant inhibition of AXL receptor tyrosine kinase.[6]

Table 2: Selected Aminopyrazine Derivatives with Kinase Inhibitory Activity

| Compound Class | Target Kinase | Activity Metric | Value | Reference |

| 3-Amino-N-phenylpyrazine-2-carboxamide | AXL | % Inhibition | 41% | [6] |

| 3-Amino-N-phenylpyrazine-2-carboxamide | TRKA | % Inhibition | 34% | [6] |

| 2-Aminopyrazine-3-carboxamides | ALK2 | IC₅₀ | < 10 nM | [11] |

| 3-Amino-pyrazine-2-carboxamides | FGFR2 | IC₅₀ | 380 nM | [2] |

| Aminopyrazine Derivatives | MK-2 | IC₅₀ | Low µM | [12] |

Detailed Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides (Procedure A)

-

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

-

Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 10 mL per 1 g of acid).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (H₂SO₄) (approx. 0.2 eq).

-

Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into water and neutralize to pH 7 with sodium bicarbonate (NaHCO₃).

-

Collect the resulting precipitate (methyl 3-aminopyrazine-2-carboxylate) by filtration and wash with cold water.[3]

-

Dry the product under vacuum.

-

-

Step 2: Microwave-Assisted Aminolysis

-

Place methyl 3-aminopyrazine-2-carboxylate (1.0 eq), the desired substituted amine (3.0 eq), and a catalytic amount of NH₄Cl (0.1 eq) in a microwave reaction vial.[3]

-

Add methanol as the solvent (approx. 2 mL per 100 mg of ester).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 130 °C) and power (e.g., 90 W) for a specified time (e.g., 40 minutes).[3]

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final N-substituted 3-aminopyrazine-2-carboxamide.

-

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This protocol is a standard colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against mycobacteria.[9]

-

Preparation of Inoculum: Grow mycobacterial strains (e.g., M. tuberculosis H37Ra) in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microplate using the culture medium. Final concentrations may range from 500 to 1.95 µg/mL.[9] Include wells for a positive control (bacteria only, no drug) and a negative control (medium only).

-

Inoculation: Add the prepared mycobacterial inoculum to each well (except the negative control).

-

Incubation: Seal the plates and incubate at 37 °C for the required period (e.g., 7 days for Mtb).

-

Addition of Alamar Blue: Prepare a mixture of Alamar Blue reagent and 10% Tween 80. Add this mixture to each well.

-

Second Incubation: Re-incubate the plates at 37 °C for 24 hours.

-

Reading Results: Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Perspectives

Aminopyrazine carboxylate derivatives represent a highly versatile and pharmacologically significant class of compounds. Their established success, exemplified by Pyrazinamide, has spurred extensive research leading to the discovery of derivatives with a broad spectrum of biological activities, including potent antitubercular, antibacterial, antifungal, and anticancer properties. The scaffold's ability to act as a hinge-binder in kinases makes it particularly valuable for oncology and inflammation research.

Future efforts should focus on leveraging the established SAR to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Exploring novel substitutions on both the pyrazine ring and the carboxamide moiety could unlock new biological targets. Furthermore, the application of advanced synthetic techniques and computational modeling will undoubtedly accelerate the discovery of new lead compounds. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

-

Bouz, G., Semelková, L., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1303. [Link]

-

Bouz, G., Semelková, L., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Semantic Scholar. [Link]

-

Zhang, L., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. [Link]

-

Zitko, J., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

-

Suryani, et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

-

Sammons, M. F., et al. (2017). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. PMC. [Link]

-

Pancechowska-Ksepko, D., et al. (1977). [Synthesis of various derivatives of 3-aminopyrazine-2-carboxylic acid]. PubMed. [Link]

-

Shashidharamurthy, R., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Suryani, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

Wang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Ullrich, T., et al. (2022). Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. PubMed. [Link]

-

Nagashree, S., et al. (2013). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Semantic Scholar. [Link]

-

Ukrprom, V. P., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. [Link]

-

Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]

-

Andersen, C., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC. [Link]

-

Ghodousi, A., et al. (2017). Ureidopyrazine Derivatives: Synthesis and Biological Evaluation as Anti-Infectives and Abiotic Elicitors. PMC. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

-

Wang, H., et al. (2024). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Bentham Science Publishers. [Link]

-

Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

-

Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

-

Ranjan, R., et al. (2025). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics. [Link]

-

Dolezal, M., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. [Link]

-

Abdulrahman, F. I., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

-

Joseph, A., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]

-

Wang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminopyrazine Core: A Technical Guide to its Discovery, History, and Enduring Impact in Science

Abstract

The aminopyrazine scaffold, a deceptively simple aromatic heterocycle, represents a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of aminopyrazine compounds. We will traverse the timeline from the initial, challenging syntheses of the parent pyrazine ring in the 19th century to the elucidation of their vast biological activities and their establishment as a "privileged structure" in contemporary drug discovery. This paper will detail the evolution of synthetic methodologies, from classical condensation reactions to modern catalytic approaches, and will examine the key structure-activity relationship (SAR) insights that have cemented the aminopyrazine core as an indispensable tool for researchers. Case studies on seminal aminopyrazine-containing drugs will illustrate the profound impact of this chemical entity on human health. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational chemistry and historical context of aminopyrazine compounds.

Chapter 1: The Genesis of a Heterocycle - Early Pyrazine Chemistry

The story of aminopyrazines begins with the parent pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1] The first synthesis of a pyrazine derivative, specifically tetraphenylpyrazine, was reported as early as 1845, though its correct structure was not immediately identified.[2] Significant progress in understanding and synthesizing the pyrazine core did not occur until the 1870s.[3]

Key among these early methods are the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses.[3] These classical methods, while foundational, often involved harsh conditions and were limited in scope. The general principle relied on the self-condensation of α-amino ketones, which dimerize to form a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine ring.[4] This fundamental approach laid the groundwork for future, more sophisticated synthetic strategies.

Chapter 2: The Introduction of the Amino Group - Rise of the Aminopyrazines

The direct introduction of an amino group onto the electron-deficient pyrazine ring presented a significant chemical challenge. One of the most influential reactions in heterocyclic chemistry, the Chichibabin reaction, first reported in 1914 for pyridine, provided a pathway.[5][6] This reaction involves the direct amination of the heterocycle using sodium amide (NaNH₂) to formally achieve a nucleophilic substitution of a hydrogen atom.[6][7] While initially developed for pyridines, the principles were extended to other nitrogen-containing heterocycles, including pyrazines.[5]

Another classical and vital route to aminopyrazines involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrazine ring. The synthesis of 2-aminopyrazine from 2-chloropyrazine or 2-bromopyrazine via reaction with anhydrous ammonia at elevated temperatures is a prime example of this strategy, which proved more amenable to commercial-scale production.[8]

These early methods were pivotal, transforming pyrazines from chemical curiosities into accessible building blocks for further exploration.

Chapter 3: From Chemical Scaffold to Biological Powerhouse

The discovery of the biological significance of aminopyrazines was not a single event but a gradual unfolding. Initially, pyrazines were identified as important flavor and aroma compounds found in roasted and baked goods, formed through Maillard reactions.[3][4] However, their true potential in medicine began to be realized in the mid-20th century.

A crucial turning point came from an unexpected source: the study of natural bioluminescent compounds.[9] Coelenteramine, a metabolite of the bioluminescent agent coelenterazine, was identified as a 2-amino-1,4-pyrazine derivative with potent antioxidant properties.[9] This discovery was a catalyst, stimulating intense interest in synthetic aminopyrazine derivatives as potential therapeutics, particularly for conditions involving oxidative stress.[9]

Subsequent research unveiled a vast spectrum of biological activities. Aminopyrazine derivatives were found to be potent inhibitors of various enzymes, including kinases, making them highly valuable in oncology and inflammation research.[10][11] Today, the World Health Organization's List of Essential Medicines includes several pyrazine-containing drugs, such as the antituberculosis agent Pyrazinamide and the anticancer drug Bortezomib, underscoring their critical role in global health.[1]

| Milestone | Discovery | Significance | Year |

| First Pyrazine Synthesis | Synthesis of Tetraphenylpyrazine | Established the existence of the pyrazine ring system.[2] | 1845 |

| Foundational Syntheses | Staedel–Rugheimer and Gutknecht pyrazine syntheses developed. | Provided the first reliable methods to construct the pyrazine core.[3] | 1876-1879 |

| Direct Amination Method | Chichibabin reaction reported for pyridine. | Opened a pathway for the direct introduction of amino groups onto N-heterocycles.[5][6] | 1914 |

| Biological Activity Clue | Coelenteramine identified as a potent antioxidant aminopyrazine. | Sparked interest in the medicinal chemistry of aminopyrazines.[9] | ~Late 20th Century |

| Modern Drug Development | Aminopyrazines established as potent kinase inhibitors. | Solidified the aminopyrazine core as a "privileged scaffold" in drug discovery.[11][12] | ~2000s-Present |

Chapter 4: The Aminopyrazine Scaffold in Modern Drug Discovery

In contemporary medicinal chemistry, the aminopyrazine core is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The aminopyrazine unit is particularly valued for several reasons:

-

Bioisostere: It serves as an effective bioisostere for phenyl, pyridine, and pyrimidine rings, allowing chemists to modulate properties like solubility, metabolism, and target engagement.[12]

-

Hydrogen Bonding: The ring nitrogens and the exocyclic amino group are excellent hydrogen bond acceptors and donors, respectively. This allows for critical interactions with protein targets, particularly in the hinge region of kinases.[12]

-

Vector for Substitution: The pyrazine ring provides multiple, distinct vectors for chemical modification, enabling fine-tuning of structure-activity relationships (SAR).

These properties have led to the development of numerous drugs targeting a wide array of diseases. Aminopyrazine derivatives have been successfully developed as inhibitors of PI3K kinases for oncology,[11][13] MK-2 for inflammatory diseases,[10] and Na(v)1.7 sodium channels for pain management.[14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Pyrazine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 8. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 9. Discovery and validation of a new family of antioxidants: the aminopyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a novel aminopyrazine series as selective PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The discovery of aminopyrazines as novel, potent Na(v)1.7 antagonists: hit-to-lead identification and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactive Scaffold: Potential Therapeutic Applications and Rational Design of Pyrazine Carboxamides

Executive Summary

Pyrazine carboxamides represent a highly privileged, versatile pharmacophore in medicinal chemistry. Originally propelled into the clinical spotlight by the first-line antitubercular drug Pyrazinamide (PZA), the 1,4-diazine ring system combined with a carboxamide moiety offers unique physicochemical properties. The low-lying unoccupied π-molecular orbital and the scaffold's ability to act as a bridging ligand for metal coordination make it an ideal candidate for structural optimization. This technical guide explores the expanding therapeutic utility of pyrazine carboxamides—spanning infectious diseases, oncology, and parasitology—and details the experimental workflows required to validate their biological efficacy.

Mechanism of Action: The Antitubercular Paradigm

The therapeutic foundation of pyrazine carboxamides is rooted in the treatment of Mycobacterium tuberculosis (Mtb). Unlike standard bactericidal agents that target actively dividing cells, PZA is uniquely effective against dormant or semi-dormant bacilli residing in the acidic environment of host macrophages [1].

The mechanism is a complex, environmentally dependent prodrug activation cascade. PZA enters the macrophage and diffuses into the mycobacterial cell, where it is hydrolyzed by the mycobacterial enzyme pyrazinamidase (PncA) into the active form, pyrazinoic acid (POA). POA is subsequently excreted via efflux pumps. In the acidic extracellular environment (pH < 5.5), POA becomes protonated (HPOA), rendering it lipophilic enough to cross the lipid bilayer and re-enter the bacillus. Once inside the neutral cytoplasm, HPOA dissociates, leading to proton accumulation, collapse of the proton motive force (PMF), and depletion of membrane energy reserves [1].

Mechanism of Action: Pyrazinamide activation and membrane disruption in M. tuberculosis.

Because resistance to PZA is primarily driven by mutations in the pncA gene, rational drug design has focused on synthesizing pyrazine-2-carboxamide derivatives that either bypass PncA activation or exhibit enhanced lipophilicity to improve cellular penetration [2].

Expanding the Therapeutic Spectrum

Beyond tuberculosis, the functionalization of the pyrazine-2-carboxamide nucleus has unlocked potent activities across various therapeutic domains.

Targeted Oncology and Kinase Inhibition

The structural rigidity and hydrogen-bonding capacity of the carboxamide group make it an excellent hinge-binding motif for kinase inhibition. Recent studies have identified N-aromatic substituted pyrazine-2-carboxamides as potent inhibitors of Tyrosine Kinases, specifically AXL receptor tyrosine kinase 1 (AXL1) and Tyrosine Kinase Receptor A (TRKA) [3]. Furthermore, complexing pyrazine carboxamides with transition metals (e.g., Platinum(II)-pyrazinecarboxamide-bipyridine) has yielded novel coordination complexes that overcome cisplatin resistance, demonstrating profound cytotoxicity against Ehrlich Ascites Carcinoma and human breast cancer cell lines (MCF7, T47D) [4].

Broad-Spectrum Antimicrobial and Antiparasitic Agents

The emergence of Extensively Drug-Resistant Salmonella Typhi (XDR-S. Typhi) has necessitated new antibiotic scaffolds. Halogenated derivatives, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, have shown significant bactericidal activity by acting as potent alkaline phosphatase inhibitors [5]. In the realm of parasitology, high-throughput screening has identified 6-arylpyrazine-2-carboxamides as highly selective, low-molecular-weight inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, with nanomolar efficacy and high CNS penetrance [6].

Quantitative Efficacy of Pyrazine Carboxamide Derivatives

| Compound Class / Specific Modification | Target Organism / Receptor | Key Activity Metric | Ref |

| Compound 20a (Chloro & Hydroxyl substituted) | Mycobacterium tuberculosis | MIC = 1.56 μg/mL | [2] |

| Compound 21b (Methyl substituted) | Mycobacterium kansasii | MIC = 3.13 μg/mL | [2] |

| 3-amino-N-phenylpyrazine-2-carboxamide | AXL1 / TRKA Kinases | 41% / 34% Inhibition at 10 µM | [3] |

| Platinum(II)-pyrazinecarboxamide | MCF7 Breast Cancer Cells | IC50 = 5.3 μM | [4] |

| N-(4-bromo-3-methylphenyl) derivative (5d) | XDR Salmonella Typhi | MIC = 6.25 mg/mL (IC50 = 1.47 μM for Alk. Phos.) | [5] |

| 6-Arylpyrazine-2-carboxamides | Trypanosoma brucei | EC50 = 25 nM | [6] |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of bioisosteres and the biological validation of their efficacy. Causality is embedded within each step to explain the physical and chemical rationale behind the methodology.

Protocol 1: Thionation of Pyrazine-Carboxamides (Synthesis of Carbothioamides)

Rationale: Converting the carboxamide oxygen to a sulfur atom (carbothioamide) alters the molecule's electronic distribution and steric bulk, often enhancing lipophilicity and biological potency [7]. We utilize Lawesson's Reagent (LR) instead of Phosphorus Pentasulfide (P₄S₁₀) because LR provides milder reaction conditions, superior solubility in organic solvents, and higher product yields with fewer side reactions.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, inert-gas-purged round-bottom flask, dissolve 1.0 equivalent of the synthesized pyrazine-2-carboxamide in anhydrous toluene. Causality: Anhydrous conditions are critical as Lawesson's Reagent is highly sensitive to moisture, which would hydrolyze the reagent and halt thionation.

-

Reagent Addition: Add 0.5 to 0.6 equivalents of Lawesson's Reagent. (One molecule of LR can thionate two carbonyl groups).

-

Reflux: Heat the mixture to reflux (approx. 110°C) under continuous stirring for 2–4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm).

-

Quenching & Extraction: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The basic wash neutralizes acidic byproducts of the LR decomposition, ensuring the carbothioamide remains in the organic phase.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel column chromatography to isolate the pure pyrazine-carbothioamide.

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Screening

Rationale: Traditional agar proportion methods for M. tuberculosis take 3–4 weeks due to the pathogen's slow replication rate. MABA utilizes resazurin, a blue, non-fluorescent dye that is reduced to resorufin (pink, highly fluorescent) by the metabolic activity of living cells. This provides a self-validating, dual-readout (colorimetric and fluorometric) system that shortens screening to 7 days.

Step-by-Step Methodology:

-

Media Preparation: Prepare Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Causality: Tween 80 prevents the mycobacteria from clumping, ensuring a uniform suspension and accurate optical density (OD) readings.

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazine carboxamide derivatives in the supplemented 7H9 broth. Include a positive growth control (no drug), a sterile blank (media only), and a reference standard (e.g., Isoniazid or Pyrazinamide).

-

Inoculation: Adjust the M. tuberculosis H37Rv culture to an OD₆₀₀ of 0.1, then dilute 1:20. Add 100 µL of this inoculum to all wells except the sterile blanks (Final concentration: ~10⁵ CFU/mL).

-

Primary Incubation: Seal the plates with permeable membranes and incubate at 37°C for 7 days.

-

Indicator Addition: Add 30 µL of a freshly prepared Alamar Blue (resazurin) solution to all wells.

-

Secondary Incubation & Readout: Incubate for an additional 24 hours. Visually inspect the plate: a color shift from blue to pink indicates bacterial growth. For quantitative validation, measure fluorescence (Excitation: 530 nm, Emission: 590 nm).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink (and maintains fluorescence matching the sterile baseline).

Experimental Workflow: High-throughput Microplate Alamar Blue Assay (MABA).

Conclusion

The pyrazine carboxamide scaffold is far more than a historical artifact of tuberculosis management. Through rational structural modification—such as the introduction of electron-withdrawing groups, transition metal coordination, and thionation—this nucleus continues to yield potent therapeutic agents. By strictly adhering to self-validating experimental workflows like MABA and controlled synthetic environments, researchers can reliably translate these structural modifications into viable clinical candidates for oncology, resistant bacterial infections, and neglected tropical diseases.

References

- Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Semantic Scholar

- Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis Asia Pharmaceutics

- Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives Advanced Journal of Chemistry, Section A

- Antitumor and Antioxidant Activities of a Novel Platinum(II)-PyrazineCarboxamide Complex Against Ehrlich Ascites Carcinoma International Journal of Pharmaceutical and Phytopharmacological Research

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)

- 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors Journal of Medicinal Chemistry - ACS Public

- The Genesis of a Bioactive Scaffold: A Technical Guide to the Discovery and History of Pyrazine-Carbothioamides Benchchem

Advanced Strategies in Pyrazine Ring Functionalization: A Technical Guide for Medicinal Chemists

Executive Overview

The pyrazine (1,4-diazine) ring is a privileged heterocyclic scaffold ubiquitous in modern pharmacophores, including blockbuster drugs like Bortezomib and Favipiravir. However, its inherent electron-deficient nature presents significant synthetic challenges. The presence of two electronegative nitrogen atoms drastically lowers the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), rendering the ring highly resistant to classical Electrophilic Aromatic Substitution (EAS).

This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals to successfully functionalize the pyrazine core. By leveraging its low LUMO through nucleophilic aromatic substitution (SNAr), transition-metal cross-coupling, and radical-mediated Minisci reactions, chemists can rapidly generate diverse, heavily functionalized pyrazine libraries.

Mechanistic Causality: The Electronic Landscape of Pyrazine

To rationally design functionalization workflows, one must understand the electronic bias of the pyrazine ring. The symmetric placement of the nitrogen atoms creates a strong electron-withdrawing effect across all carbon centers (C2, C3, C5, C6).

-

Resistance to Electrophiles: Because the ring is electron-poor, electrophiles cannot easily attack the carbon atoms.

-

Susceptibility to Nucleophiles: The lowered LUMO makes pyrazine an excellent electrophile. When equipped with a leaving group (e.g., a halogen), it undergoes SNAr with remarkable ease.

-

Radical Receptivity: Nucleophilic carbon-centered radicals readily attack the electron-deficient pyrazine core. This reactivity is exponentially increased upon protonation of the basic nitrogen, which further lowers the LUMO and polarizes the ring.

Strategic Workflows for Functionalization

Innate C-H Functionalization via Minisci-Type Reactions

The Minisci reaction remains the most powerful method for the direct C-H alkylation and arylation of pyrazines. Classical protocols relied on the oxidative decarboxylation of carboxylic acids using silver catalysts and persulfate. Modern advancements, however, utilize iron-catalyzed cross-coupling with organoboron species[1][2].

Causality in Reagent Selection: In the iron-catalyzed protocol developed by Singh et al., the addition of Trifluoroacetic Acid (TFA) is not merely a solvent additive; it is a mechanistic necessity. TFA protonates the pyrazine nitrogen, creating a highly electrophilic pyrazinium ion. This directs the nucleophilic aryl radical (generated via the Fe(II)/K2S2O8 mediated oxidation of arylboronic acids) specifically to the adjacent C2 position .

Sequential Cross-Coupling and Direct C-H Arylation

For poly-functionalized pyrazines, relying solely on SNAr or Minisci reactions often leads to regiochemical mixtures. A highly controlled alternative is the use of palladium-catalyzed sequential Suzuki-Miyaura cross-coupling combined with direct C-H functionalization. As demonstrated by Gembus et al. on imidazo[1,2-a]pyrazines, a single-flask operation can selectively functionalize the C3 and C6 positions by exploiting the differential oxidative addition rates of pre-installed halogens versus activated C-H bonds .

N-Oxidation as a Synthetic Gateway

When direct functionalization fails, N-oxidation serves as a strategic workaround. Treating pyrazine with meta-chloroperoxybenzoic acid (mCPBA) yields pyrazine N-oxide[3]. Mechanistic Advantage: The N-oxide moiety acts as a "traceless" directing group. It locally reverses the electronic deficiency via resonance, activating adjacent C-H bonds for distinct metal-catalyzed functionalizations, or it can be converted into a leaving group (e.g., via treatment with POCl3 to yield chloropyrazines) .

Quantitative Reaction Parameters

The following table summarizes the empirical data and strategic utility of the primary pyrazine functionalization methods:

| Functionalization Method | Typical Reagents & Catalysts | Regioselectivity | Yield Range | Mechanistic Advantage |

| Minisci C-H Arylation | Fe(acac)2, K2S2O8, R-B(OH)2, TFA | C2/C3 (ortho to protonated N) | 50–86% | Direct functionalization without pre-activation or halogenation. |

| Sequential Cross-Coupling | Pd(OAc)2, Ligand, R-B(OH)2, Base | C3/C6 (on halopyrazines) | 60–90% | Highly modular; allows for orthogonal poly-functionalization. |

| N-Oxidation | mCPBA, DCM or Acetone (0 °C to RT) | N1/N4 | 70–95% | Activates adjacent C-H bonds; serves as a traceless directing group. |

| SNAr Substitution | Amines/Alkoxides, Base, Heat | Ipso (at halogenated carbon) | 75–98% | Extremely robust for installing heteroatom (N, O, S) substituents. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls are included to ensure mechanistic fidelity.

Protocol A: Iron-Catalyzed Minisci C-H Arylation of Pyrazine

Adapted from the methodology of Singh et al.

-

Reaction Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add pyrazine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

-

Catalyst & Oxidant Loading: Add Fe(acac)2 (20 mol%), K2S2O8 (2.0 equiv, 2.0 mmol), and tetrabutylammonium bromide (TBAB) (10 mol%) as a phase-transfer catalyst.

-

Solvent & Activation (Causality Step): Add a biphasic solvent mixture (e.g., DCM/H2O, 1:1, 4 mL). Immediately add Trifluoroacetic Acid (TFA, 1.0 equiv).

-

In-Process Control: The addition of TFA is critical. It protonates the pyrazine, lowering its LUMO. The solution will typically transition to a darker hue as the Fe(II)/Fe(III) radical generation cycle initiates.

-

-

Execution: Stir the open-flask mixture vigorously at room temperature for 12–24 hours. Monitor via TLC (EtOAc/Hexanes). The consumption of the highly polar protonated pyrazine indicates reaction progression.

-

Workup & Validation: Quench the reaction with saturated aqueous NaHCO3 (to neutralize TFA and precipitate iron salts). Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Regioselective N-Oxidation of Pyrazine

Standard mCPBA oxidation workflow.

-

Reaction Setup: Dissolve the pyrazine derivative (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) or acetone (15 mL).

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures prevent over-oxidation to the di-N-oxide and suppress non-specific ring opening.

-

Oxidant Addition: Slowly add a solution of 85% mCPBA (1.1 equiv, 5.5 mmol) in DCM dropwise over 15 minutes.

-

Execution: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Workup & Validation (Causality Step): Remove the solvent in vacuo. Resuspend the residue in water and treat with solid Na2CO3 (1.2 equiv).

-

In-Process Control: mCPBA is reduced to 3-chlorobenzoic acid during the reaction. Na2CO3 converts this byproduct into its water-soluble sodium salt, allowing the highly polar pyrazine N-oxide to be selectively extracted using a polar organic solvent mixture (e.g., CHCl3/Isopropanol 3:1).

-

Visualizing the Reaction Logic

Fig 1: Primary synthetic pathways for pyrazine ring functionalization.

Fig 2: Mechanistic sequence of the transition-metal catalyzed Minisci reaction.

References

-

Singh, P. P., Aithagani, S. K., Yadav, M., Singh, V. P., & Vishwakarma, R. A. (2013). "Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A." Journal of Organic Chemistry. URL:[Link]

-

Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines." Organic Letters. URL:[Link]

-

Petkevičius, et al. (2021). "An efficient and regioselective biocatalytic synthesis of aromatic N-oxides by using a soluble di-iron monooxygenase PmlABCDEF produced in the Pseudomonas species." Microbial Biotechnology. URL:[Link]

-

"Medicinal Chemistry of Drugs with N-Oxide Functionalities." PubMed Central (PMC). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Notes & Protocols: A Guide to tert-Butyl (Boc) Protection of Aminopyrazines

Introduction: The Strategic Imperative of Amine Protection